4-Nitro-3-methoxyisothiazole
Description
4-Nitro-3-methoxyisothiazole is a nitro-substituted isothiazole derivative featuring a methoxy group at the 3-position. Nitro and methoxy substituents are known to influence electronic properties, reactivity, and intermolecular interactions, making this compound a subject of interest for comparative studies with analogs .
Properties
Molecular Formula |
C4H4N2O3S |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
3-methoxy-4-nitro-1,2-thiazole |
InChI |
InChI=1S/C4H4N2O3S/c1-9-4-3(6(7)8)2-10-5-4/h2H,1H3 |
InChI Key |
YHRATLQMAZMKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methyl-4-nitroisothiazole
- Molecular Formula : C₄H₄N₂O₂S (inferred).
- Key Properties :
- Studied extensively by Regiec and Wojciechowski (2019), who combined experimental and computational methods to analyze its spectroscopic and electronic properties .
- The methyl group at the 3-position is less electron-donating compared to a methoxy group, leading to differences in dipole moments and HOMO-LUMO gaps.
- The nitro group at the 4-position creates strong electron-withdrawing effects, which may enhance aromatic stabilization but reduce nucleophilic reactivity compared to unsubstituted isothiazoles.
3-Nitro-4,5-dihydroisoxazole
- Molecular Formula : C₃H₄N₂O₃.
- Key Properties :
- Features a partially saturated isoxazole ring (4,5-dihydro), reducing aromaticity compared to fully unsaturated heterocycles like isothiazole .
- The nitro group at the 3-position in an isoxazole framework may increase polarity (molecular weight: 116.08 g/mol) and reactivity in electrophilic substitutions.
- Safety data indicate stringent handling requirements, including first-aid measures for inhalation or skin contact, suggesting higher toxicity than simpler isothiazoles .
4-Methylisothiazole
- Molecular Formula : C₄H₅NS.
- Key Properties: A structurally simpler analog with a methyl group at the 4-position (molecular weight: 99.15 g/mol) . Serves as a baseline for understanding how substituents modulate reactivity in isothiazole systems.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- This interplay could lead to unique charge distribution compared to 3-Methyl-4-nitroisothiazole . Nitro positioning in isothiazoles (e.g., 4-nitro vs. 3-nitro in isoxazole) alters aromatic stabilization and reactivity pathways, influencing applications in coordination chemistry (e.g., platinum complexes) .
Safety and Reactivity :
- While 3-Nitro-4,5-dihydroisoxazole requires rigorous safety protocols, nitro-substituted isothiazoles may pose similar risks due to nitro group instability under heat or shock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
